2-[5-(Cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol
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Overview
Description
Homprenorphine is an opioid analgesic belonging to the thebaine series. It was synthesized and assayed in 1967 but was not further studied or marketed . The compound is known for its potential analgesic properties, similar to other opioids derived from thebaine.
Preparation Methods
The synthesis of homprenorphine involves several steps, starting from thebaine. The synthetic route includes:
Cyclopropylmethylation: Thebaine undergoes cyclopropylmethylation to introduce the cyclopropylmethyl group.
Methoxylation: The compound is then methoxylated to add methoxy groups at specific positions.
Epoxidation: An epoxide ring is introduced to form the 4,5-epoxy structure.
Hydroxylation: Finally, the compound is hydroxylated to introduce a hydroxyl group at the desired position.
Chemical Reactions Analysis
Homprenorphine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert homprenorphine into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It can be used as a model compound for studying the synthesis and reactions of thebaine derivatives.
Biology: Homprenorphine’s interactions with opioid receptors can be studied to understand the mechanisms of opioid analgesics.
Medicine: Although not marketed, homprenorphine’s analgesic properties make it a candidate for research into new pain management therapies.
Mechanism of Action
Homprenorphine exerts its effects by interacting with opioid receptors in the central nervous system. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesic effects with potentially lower risks of addiction and respiratory depression compared to full agonists .
Comparison with Similar Compounds
Homprenorphine is similar to other thebaine-derived opioids such as buprenorphine. it has unique structural features, such as the specific placement of methoxy and hydroxyl groups, which may influence its pharmacological properties. Similar compounds include:
Buprenorphine: A partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, used for pain management and opioid addiction treatment.
Thebaine: The parent compound from which homprenorphine is derived, used as a precursor for various opioid analgesics
Homprenorphine’s uniqueness lies in its specific chemical structure and potential pharmacological properties, which distinguish it from other thebaine derivatives.
Properties
Molecular Formula |
C28H37NO4 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-[5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol |
InChI |
InChI=1S/C28H37NO4/c1-5-25(2,30)20-15-26-10-11-28(20,32-4)24-27(26)12-13-29(16-17-6-7-17)21(26)14-18-8-9-19(31-3)23(33-24)22(18)27/h8-11,17,20-21,24,30H,5-7,12-16H2,1-4H3 |
InChI Key |
QRKTXOUBZSDKCE-UHFFFAOYSA-N |
SMILES |
CCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O |
Canonical SMILES |
CCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O |
Origin of Product |
United States |
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